Iadademstat

Übersicht

Beschreibung

This compound has shown significant preclinical and clinical activity against various forms of cancer, particularly acute myeloid leukemia . Iadademstat is an oral small molecule that covalently binds to the flavin adenine dinucleotide (FAD) cofactor in the catalytic center of LSD1, thereby inhibiting its demethylating activity .

Vorbereitungsmethoden

The synthesis of Iadademstat involves several key steps, including the formation of the core structure and subsequent functionalization to achieve the desired pharmacological properties. The synthetic route typically involves:

Formation of the Core Structure: This step includes the construction of the core heterocyclic structure through a series of condensation and cyclization reactions.

Functionalization: The core structure is then functionalized with various substituents to enhance its binding affinity and selectivity for LSD1. This may involve reactions such as halogenation, alkylation, and acylation under controlled conditions.

Purification: The final product is purified using techniques such as recrystallization and chromatography to achieve the desired purity and yield.

Industrial production methods for this compound are designed to optimize yield and purity while minimizing costs and environmental impact. These methods often involve large-scale synthesis in batch reactors, followed by purification and quality control processes to ensure consistency and compliance with regulatory standards .

Analyse Chemischer Reaktionen

Iadademstat durchläuft verschiedene Arten chemischer Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um verschiedene oxidierte Derivate zu bilden. Übliche Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden, um reduzierte Formen von this compound zu erhalten.

Substitution: this compound kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden. Dies kann mit Reagenzien wie Halogenen oder Alkylierungsmitteln erreicht werden.

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und den verwendeten Reagenzien ab. So kann die Oxidation beispielsweise zu hydroxylisierten oder Keton-Derivaten führen, während die Reduktion Alkohole oder Amine erzeugen kann .

Wissenschaftliche Forschungsanwendungen

Iadademstat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: In der Chemie wird this compound als Werkzeugverbindung verwendet, um die Rolle von LSD1 in verschiedenen biochemischen Stoffwechselwegen zu untersuchen und neue Inhibitoren mit verbesserten Eigenschaften zu entwickeln.

Biologie: In der biologischen Forschung wird this compound verwendet, um die epigenetische Regulation der Genexpression und die Rolle von LSD1 bei der Zelldifferenzierung und -proliferation zu untersuchen.

Medizin: In der Medizin wird this compound in klinischen Studien zur Behandlung verschiedener Krebsarten, darunter akute myeloische Leukämie, kleinzelliger Lungenkrebs und neuroendokrine Tumoren, untersucht. .

Industrie: In der pharmazeutischen Industrie wird this compound als potenzieller Therapeutikum zur Behandlung von Krebs entwickelt.

5. Wirkmechanismus

This compound übt seine Wirkung durch Hemmung der enzymatischen Aktivität von LSD1 aus. LSD1 ist ein epigenetisches Enzym, das Methylgruppen von Lysinresten auf Histonproteinen entfernt und so die Genexpression reguliert. Durch die Hemmung von LSD1 verhindert this compound die Demethylierung von Histonproteinen, was zu Veränderungen der Genexpression führt, die die Zelldifferenzierung fördern und die Proliferation hemmen .

Die molekularen Zielstrukturen von this compound umfassen den FAD-Kofaktor im katalytischen Zentrum von LSD1 sowie die Protein-Protein-Wechselwirkungen zwischen LSD1 und anderen Transkriptionsfaktoren wie GFI-1. Durch die Störung dieser Wechselwirkungen beeinträchtigt this compound die Gerüstfunktion von LSD1 und fördert die Differenzierung von Krebszellen .

Wirkmechanismus

Iadademstat exerts its effects by inhibiting the enzymatic activity of LSD1. LSD1 is an epigenetic enzyme that removes methyl groups from lysine residues on histone proteins, thereby regulating gene expression. By inhibiting LSD1, this compound prevents the demethylation of histone proteins, leading to changes in gene expression that promote cellular differentiation and inhibit proliferation .

The molecular targets of this compound include the FAD cofactor in the catalytic center of LSD1, as well as the protein-protein interactions between LSD1 and other transcription factors such as GFI-1. By disrupting these interactions, this compound impairs the scaffolding function of LSD1 and promotes the differentiation of cancer cells .

Vergleich Mit ähnlichen Verbindungen

Iadademstat ist unter den LSD1-Inhibitoren aufgrund seiner hohen Potenz, Selektivität und oralen Bioverfügbarkeit einzigartig. Zu ähnlichen Verbindungen gehören:

Tranylcypromin: Ein irreversibler Inhibitor von LSD1, der als Antidepressivum eingesetzt wurde. Es fehlt ihm jedoch die Selektivität und Potenz von this compound.

GSK2879552: Ein selektiver LSD1-Inhibitor, der in präklinischen Studien vielversprechend war, aber noch nicht in klinischen Studien gelangt ist.

Im Vergleich zu diesen Verbindungen bietet this compound mehrere Vorteile, darunter ein günstigeres pharmakokinetisches Profil, eine höhere Selektivität für LSD1 und eine höhere Wirksamkeit bei der Förderung der Differenzierung von Krebszellen .

Biologische Aktivität

Iadademstat (ORY-1001) is a selective inhibitor of lysine-specific demethylase 1 (LSD1), an enzyme implicated in the epigenetic regulation of gene expression, particularly in the context of hematological malignancies such as acute myeloid leukemia (AML). This article explores the biological activity of this compound, focusing on its mechanisms of action, clinical efficacy, safety profile, and its potential role in combination therapies.

This compound functions through two primary mechanisms:

- Enzymatic Inhibition : It removes methyl groups from histone 3 lysines, leading to epigenetic reprogramming that promotes differentiation over proliferation in cancer cells.

- Scaffolding Activity Disruption : this compound disrupts multiprotein transcriptional complexes that regulate cell differentiation and stemness, particularly in myeloid cells where LSD1 plays a critical role in maintaining the differentiation block associated with leukemogenesis .

Preclinical Findings

Preclinical studies have demonstrated that this compound effectively induces differentiation in AML cell lines and reduces the leukemic stem cell compartment. Notably, it has shown a dose-dependent decrease in mammosphere formation, indicating its potential to target cancer stem cells (CSCs) . The IC50 for inhibiting mammosphere formation was reported at approximately 3.98 μmol/L .

Phase I Trials

The initial clinical evaluation of this compound involved a Phase I/IIa trial with patients suffering from relapsed or refractory AML. Key findings included:

- Induction of Blast Differentiation : Patients exhibited significant blast differentiation and a reduction in bone marrow blast burden.

- Complete Remission : One patient achieved complete remission with incomplete count recovery, indicating promising antileukemic activity .

- Safety Profile : The drug was well tolerated, with manageable side effects primarily involving hematologic parameters .

Phase II Trials

The ALICE trial assessed the combination of this compound with azacitidine in newly diagnosed AML patients who were unfit for intensive chemotherapy. Results included:

- Objective Response Rate (ORR) : An ORR of 81% was observed, with 64% achieving complete remission (CR) and 36% partial remission (PR).

- Duration of Response : The longest remission recorded was 690 days, with many patients remaining transfusion-independent for extended periods .

- Safety : The combination therapy exhibited a manageable safety profile, with common adverse events being thrombocytopenia and neutropenia .

Case Studies

Several case studies highlight the effectiveness of this compound:

- Patient Case 1 : A patient treated for 20 weeks achieved CR and remained transfusion-independent for 77 weeks.

- Patient Case 2 : Another patient experienced CR but succumbed to complications unrelated to treatment after 48 weeks .

Summary of Efficacy Data

| Study | Population | Objective Response Rate | Complete Remission | Notable Outcomes |

|---|---|---|---|---|

| Phase I Trial | Relapsed/Refractory AML | N/A | 1/41 (CRi) | Induced blast differentiation |

| ALICE Trial | Newly Diagnosed AML | 81% | 64% | Longest remission: 690 days |

Q & A

Basic Research Questions

Q. What is the mechanistic rationale for targeting LSD1 with Iadademstat in hematological malignancies?

this compound (a CNS-optimized LSD1 inhibitor) disrupts LSD1-mediated epigenetic regulation, particularly in AML, by blocking its interaction with GFI1/CoREST complexes. This inhibits leukemic stem cell self-renewal and promotes differentiation . Researchers should validate LSD1 inhibition via chromatin immunoprecipitation (ChIP) assays and RNA-seq to confirm downstream gene expression changes in preclinical models.

Q. Which clinical trial phases have evaluated this compound, and what are their primary endpoints?

this compound has been tested in Phase Ib (e.g., FRIDA trial in relapsed/refractory FLT3-mutant AML) and Phase II basket trials (e.g., with Fox Chase Cancer Center in neuroendocrine carcinomas). Primary endpoints include safety, maximum tolerated dose (MTD), and overall response rate (ORR). Secondary endpoints often assess duration of response (DoR) and biomarker correlations .

Q. What biomarkers are critical for patient stratification in this compound trials?

Key biomarkers include LSD1 expression levels (via IHC or RNA profiling), FLT3 mutation status (for AML studies), and histone methylation marks (H3K4me2). Researchers should incorporate longitudinal biomarker analysis to monitor pharmacodynamic effects and resistance mechanisms .

Q. How are preclinical models (e.g., PDX, cell lines) used to validate this compound's efficacy?

Patient-derived xenograft (PDX) models and AML cell lines (e.g., MV4-11) are standard for evaluating this compound’s anti-leukemic activity. Experimental designs should include dose-response studies, combination therapy screens (e.g., with azacitidine), and apoptosis assays (Annexin V/PI staining) .

Advanced Research Questions

Q. How can researchers optimize experimental designs for this compound combination therapies (e.g., with venetoclax or immune checkpoint inhibitors)?

- Rationale : Synergy with venetoclax (BCL-2 inhibitor) leverages LSD1 inhibition to overcome apoptotic resistance.

- Methodology : Use factorial design experiments to test additive/synergistic effects. For example, in the NCI CRADA trial, this compound is combined with azacitidine/venetoclax in 1L AML. Include controls for epigenetic priming and monitor clonal evolution via single-cell sequencing .

- Statistical Analysis : Apply Chou-Talalay combination index (CI) models to quantify synergy .

Q. What strategies address contradictory efficacy data between early-phase trials and preclinical models?

- Data Reconciliation : Compare pharmacokinetic (PK) parameters (e.g., CNS penetration in solid tumors vs. hematological malignancies).

- Model Limitations : Validate findings across multiple preclinical systems (e.g., orthotopic vs. subcutaneous PDX models).

- Trial Heterogeneity : Adjust for differences in patient populations (e.g., relapsed/refractory vs. frontline) using multivariate regression .

Q. How should researchers design translational studies to bridge this compound’s preclinical and clinical data?

- Multi-omics Integration : Correlate RNA-seq, ATAC-seq, and proteomic data from patient samples to identify resistance pathways.

- Pharmacodynamic Markers : Use serial bone marrow biopsies to assess LSD1 target engagement and histone modifications.

- Clinical Endpoints : Align preclinical endpoints (e.g., tumor volume reduction) with clinical metrics (ORR, progression-free survival) .

Q. What statistical methods are recommended for small-sample trials (e.g., basket studies in rare cancers)?

- Bayesian Adaptive Designs : Allow for dynamic sample size adjustments based on interim efficacy signals.

- Exact Tests : Use Fisher’s exact test for response rate comparisons in cohorts with ≤20 patients.

- Survival Analysis : Employ Kaplan-Meier curves with log-rank tests, acknowledging limited power in small cohorts .

Q. Methodological Resources for Researchers

- Data Collection : Standardize case report forms (CRFs) for adverse event tracking and biomarker data .

- Ethical Compliance : Ensure trials adhere to FDA/EMA guidelines for orphan drug designations (e.g., SCLC, AML) .

- Literature Synthesis : Use systematic review frameworks (e.g., PRISMA) to contextualize this compound’s role in the LSD1 inhibitor landscape .

Eigenschaften

CAS-Nummer |

1431304-21-0 |

|---|---|

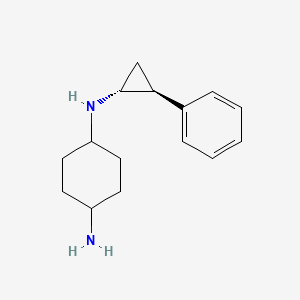

Molekularformel |

C15H22N2 |

Molekulargewicht |

230.35 g/mol |

IUPAC-Name |

4-N-[(1R,2S)-2-phenylcyclopropyl]cyclohexane-1,4-diamine |

InChI |

InChI=1S/C15H22N2/c16-12-6-8-13(9-7-12)17-15-10-14(15)11-4-2-1-3-5-11/h1-5,12-15,17H,6-10,16H2/t12?,13?,14-,15+/m0/s1 |

InChI-Schlüssel |

ALHBJBCQLJZYON-PFSRBDOWSA-N |

SMILES |

C1CC(CCC1N)NC2CC2C3=CC=CC=C3 |

Isomerische SMILES |

C1CC(CCC1N)N[C@@H]2C[C@H]2C3=CC=CC=C3 |

Kanonische SMILES |

C1CC(CCC1N)NC2CC2C3=CC=CC=C3 |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

ORY-1001; ORY1001; ORY 1001; RG6016; RG 6016; RG-6016 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.